molecular formula C22H26N4OS B14967003 N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide

N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide

Cat. No.: B14967003
M. Wt: 394.5 g/mol
InChI Key: QKJGWUZRPCTEJO-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide is a synthetic small molecule featuring a hexanamide backbone, a 2-thioxo-1,2-dihydroquinazolin-4-yl pharmacophore, and a 2-phenylethyl side chain. The phenylethyl group may influence lipophilicity and target engagement, though specific biological data for this compound remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C22H26N4OS

Molecular Weight

394.5 g/mol

IUPAC Name

N-(2-phenylethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide

InChI

InChI=1S/C22H26N4OS/c27-20(23-16-14-17-9-3-1-4-10-17)13-5-2-8-15-24-21-18-11-6-7-12-19(18)25-22(28)26-21/h1,3-4,6-7,9-12H,2,5,8,13-16H2,(H,23,27)(H2,24,25,26,28)

InChI Key

QKJGWUZRPCTEJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCCCCNC2=NC(=S)NC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Phenylethylamine, various nucleophiles

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiol derivatives

    Substitution: Various substituted quinazolinone derivatives

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pharmacophore Modifications

Thioxoquinazoline vs. Triazole Derivatives

Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] () replace the thioxoquinazoline core with a triazolethione scaffold. These triazoles exhibit tautomerism (thiol-thione equilibrium), which stabilizes their interaction with biological targets like enzymes or receptors. Spectral data (IR, NMR) confirm the absence of C=O groups in triazoles, contrasting with the target compound’s thioxoquinazoline, which retains a planar aromatic system for π-π stacking .

Selenadiazole-Containing Analogs

(Se)NBD-Mal () incorporates a selenadiazolyl group instead of thioxoquinazoline. The selenium atom enhances electrophilicity and redox activity, making it suitable for fluorogenic sensing applications.

Side Chain Variations

Phenylethyl vs. Benzylpiperidinyl Groups

N-(1-benzylpiperidin-4-yl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide () shares the thioxoquinazoline-hexanamide core but substitutes the phenylethyl side chain with a benzylpiperidinyl group.

Halogenated and Sulfonyl Substituents

Triazole derivatives in feature 4-(4-X-phenylsulfonyl)phenyl (X = H, Cl, Br) and 2,4-difluorophenyl groups. Halogens (Cl, Br) increase lipophilicity and metabolic stability, while sulfonyl groups enhance hydrogen-bonding capacity. These modifications are absent in the target compound, which relies on the simpler phenylethyl chain for hydrophobic interactions .

Hexanamide Linker Adaptations

Compounds such as tert-butyl 6-bromohexanoate (220) () and N-phenyl-6-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)hexanamide (3) () utilize hexanamide or hexanoate linkers for modular conjugation. The target compound’s hexanamide chain likely balances solubility and steric bulk, similar to HDAC inhibitors in , where elongated linkers improve binding pocket accessibility .

Hypothesized Target Engagement

  • Thioxoquinazoline Core : The thioxo group may act as a hydrogen-bond acceptor, mimicking ATP in kinase inhibition.
  • Phenylethyl Side Chain : Likely engages hydrophobic pockets in targets like GPCRs or ion channels.
  • Hexanamide Linker : Facilitates optimal spacing between pharmacophores, as seen in HDAC inhibitors () .

Comparative Activity Table

Compound Core Structure Side Chain Key Functional Groups Potential Activity Reference
Target Compound Thioxoquinazoline 2-Phenylethyl Thioxo, hexanamide Kinase/Enzyme inhibition N/A
Triazoles [7–9] Triazolethione Difluorophenyl Sulfonyl, triazole Antimicrobial
(Se)NBD-Mal Selenadiazolyl Maleimide Selenium, nitro Fluorogenic sensing
N-(1-benzylpiperidin-4-yl)-...hexanamide Thioxoquinazoline Benzylpiperidinyl Piperidine, hexanamide CNS-targeted
HDAC Inhibitors () Isoindolinyl-dioxopiperidine Hexanamide linker Benzamide, thiophenyl HDAC inhibition

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